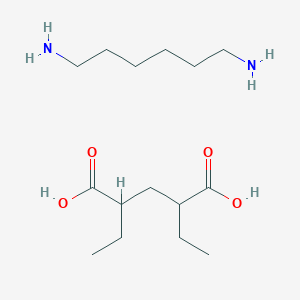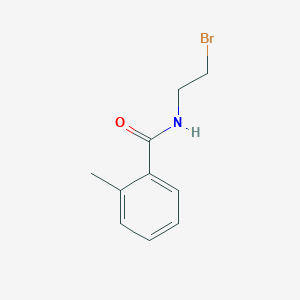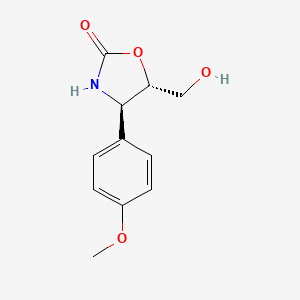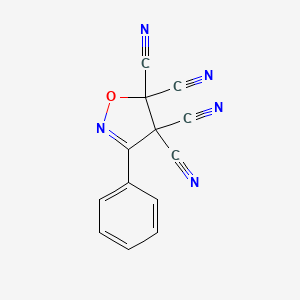
3-Phenyl-1,2-oxazole-4,4,5,5-tetracarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenyl-1,2-oxazole-4,4,5,5-tetracarbonitrile is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered ring structures containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of four cyano groups attached to the oxazole ring, making it a highly functionalized molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-1,2-oxazole-4,4,5,5-tetracarbonitrile typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-phenylacetonitrile with diethyl oxalate in the presence of a base can lead to the formation of the desired oxazole ring . The reaction conditions often require careful control of temperature and pH to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the optimization of reaction parameters, such as solvent choice and catalyst selection, plays a crucial role in industrial synthesis .
Análisis De Reacciones Químicas
Types of Reactions
3-Phenyl-1,2-oxazole-4,4,5,5-tetracarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The cyano groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reaction conditions, including temperature, solvent, and catalyst, are tailored to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted oxazoles .
Aplicaciones Científicas De Investigación
3-Phenyl-1,2-oxazole-4,4,5,5-tetracarbonitrile has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases.
Industry: The compound is used in the development of advanced materials with specific properties, such as conductivity or fluorescence
Mecanismo De Acción
The mechanism of action of 3-Phenyl-1,2-oxazole-4,4,5,5-tetracarbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the interaction .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Phenyl-1,2,4-oxadiazole-5-carbonitrile
- 3-Phenyl-1,2,4-triazole-5-carbonitrile
- 3-Phenyl-1,2,4-thiadiazole-5-carbonitrile
Uniqueness
Compared to these similar compounds, 3-Phenyl-1,2-oxazole-4,4,5,5-tetracarbonitrile is unique due to its four cyano groups, which impart distinct chemical and physical properties.
Propiedades
Número CAS |
477201-76-6 |
|---|---|
Fórmula molecular |
C13H5N5O |
Peso molecular |
247.21 g/mol |
Nombre IUPAC |
3-phenyl-1,2-oxazole-4,4,5,5-tetracarbonitrile |
InChI |
InChI=1S/C13H5N5O/c14-6-12(7-15)11(10-4-2-1-3-5-10)18-19-13(12,8-16)9-17/h1-5H |
Clave InChI |
DOAFWIFBSXJUOL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NOC(C2(C#N)C#N)(C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-fluoro-N-[(4-methoxyphenyl)carbamothioyl]benzamide](/img/structure/B14239862.png)
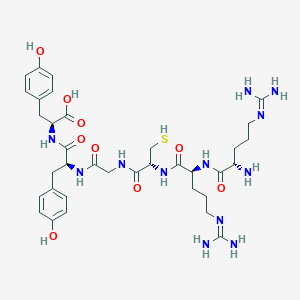
![N-Hydroxy-2-[(5-nitrothiophen-2-yl)methylidene]hydrazine-1-carboxamide](/img/structure/B14239876.png)
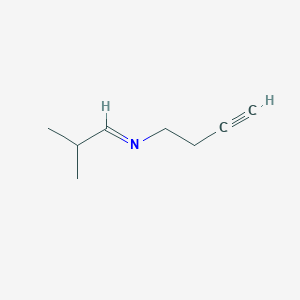
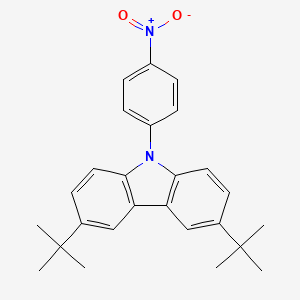
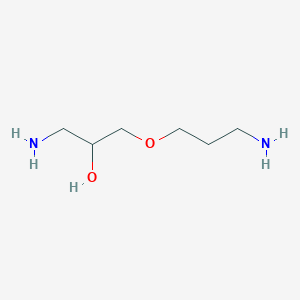
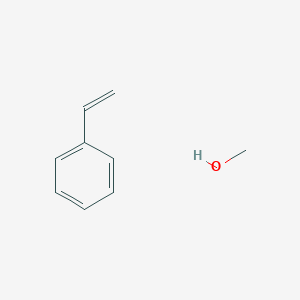
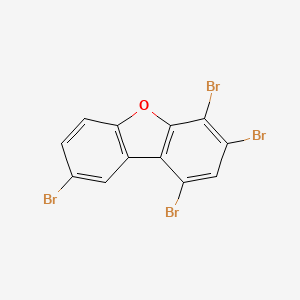
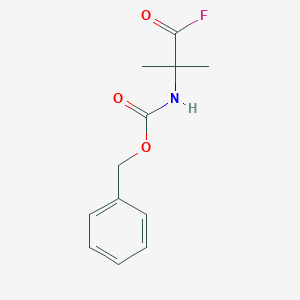
![N~1~-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B14239931.png)
